molecular formula C8H17N B13324190 3-Ethyl-5-methyl-piperidine

3-Ethyl-5-methyl-piperidine

Cat. No.: B13324190
M. Wt: 127.23 g/mol
InChI Key: CXIORZBAKHTXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methyl-piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methyl-piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the formation of the piperidine ring through a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine or its derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Nickel-based catalysts are commonly used due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize new derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .

Scientific Research Applications

3-Ethyl-5-methyl-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing their activity and leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-methyl-piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperidine ring can lead to distinct steric and electronic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-ethyl-5-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-4-7(2)5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

CXIORZBAKHTXNR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C

Origin of Product

United States

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